

1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride

Cat. No.: B8089419

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties of **1-([1,1'-Biphenyl]-2-yl)piperazine Hydrochloride**

Introduction

1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride is a heterocyclic aromatic compound belonging to the arylpiperazine class. This class is of significant interest in medicinal chemistry due to the piperazine ring's ability to serve as a versatile scaffold, offering a combination of structural rigidity and favorable physicochemical properties that often translate to improved oral bioavailability and target affinity in drug candidates.^[1] The title compound, specifically, is a crucial intermediate in the synthesis of novel psychoactive agents, most notably as a precursor for potent and selective ligands targeting serotonin receptors.^{[2][3]} Its structure, which marries a lipophilic biphenyl moiety with a basic piperazine ring, provides a unique framework for developing therapeutics aimed at treating central nervous system (CNS) disorders such as depression and anxiety.^{[3][4]}

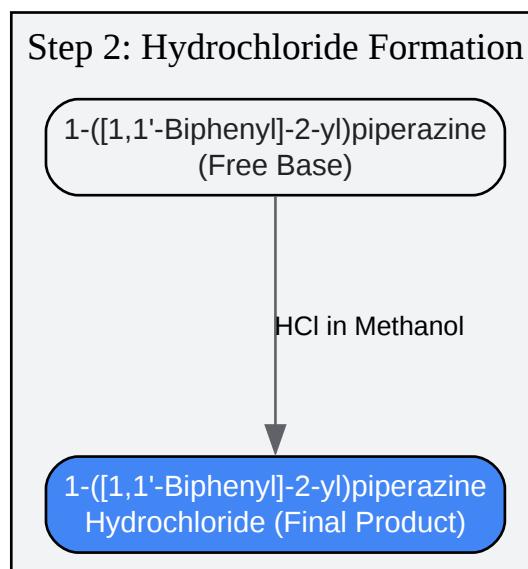
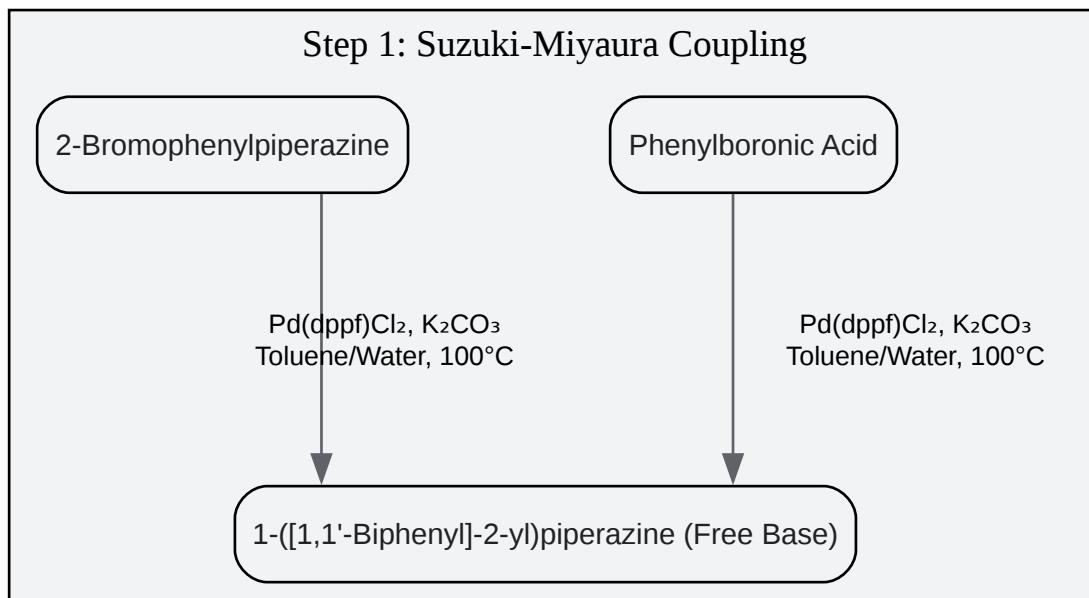
This guide provides a comprehensive overview of the core chemical properties, synthesis, spectral characteristics, and handling considerations for **1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride**, designed to support researchers and drug development professionals in its effective application.

Physicochemical Properties

The hydrochloride salt of 1-([1,1'-Biphenyl]-2-yl)piperazine is typically supplied as a white to off-white solid. The inclusion of the hydrochloride salt significantly enhances the compound's stability and its solubility in polar solvents, a critical attribute for its use in both synthetic reactions and pharmacological formulations.^[2] The biphenyl group imparts a high degree of lipophilicity, which is essential for crossing the blood-brain barrier, a key requirement for CNS-active drugs.^[2]

Property	Value	Source(s)
Molecular Formula	$C_{16}H_{19}ClN_2$	[2]
Molecular Weight	274.79 g/mol	[2]
Appearance	White to off-white solid	[2]
Melting Point	205–209°C	[2]
Solubility	Soluble in DMSO, Methanol, Water	[2]
Calculated logP	~3.2	[2]
Storage Conditions	2–8°C, in an airtight container	[2]

Synthesis and Purification



The most prevalent and efficient synthesis of 1-([1,1'-Biphenyl]-2-yl)piperazine involves a palladium-catalyzed cross-coupling reaction, followed by salt formation. This approach offers high yields and purity.

Dominant Synthetic Pathway: Suzuki-Miyaura Coupling

The core of the synthesis relies on the Suzuki-Miyaura coupling, a robust method for forming carbon-carbon bonds. The process involves two primary steps:

- C-C Bond Formation: 2-Bromophenylpiperazine is coupled with phenylboronic acid using a palladium catalyst (e.g., $Pd(dppf)Cl_2$) and a base (e.g., K_2CO_3). This step constructs the biphenyl backbone attached to the piperazine ring.^{[2][4]}

- Hydrochloride Salt Formation: The resulting free base is treated with hydrochloric acid in a suitable solvent, such as methanol or ethanol, to precipitate the stable and more soluble hydrochloride salt.[2]

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 1-([1,1'-Biphenyl]-2-yl)piperazine HCl.

Detailed Experimental Protocol

Causality: The following protocol is a representative procedure. The choice of a Boc-protected piperazine derivative in the initial step is a common strategy to prevent side reactions and ensure mono-substitution. The Boc group is then cleaved under acidic conditions before the final salt formation.

- Boc Deprotection (if starting with protected piperazine):
 - Dissolve tert-butyl 4-([1,1'-biphenyl]-2-yl)piperazine-1-carboxylate (1.0 eq) in dichloromethane (DCM).
 - Cool the solution to 0°C using an ice bath. This is to control the exothermic nature of the reaction.
 - Add trifluoroacetic acid (TFA, ~3-4 volumes relative to DCM) dropwise.
 - Stir the reaction mixture for 4 hours, allowing it to warm to room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
 - Concentrate the solution under reduced pressure to remove excess TFA and DCM.
- Neutralization and Extraction:
 - Dissolve the residue in water and neutralize carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is > 8.
 - Extract the aqueous layer multiple times with DCM to isolate the free base.
 - Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the free base as an oil or solid.
- Hydrochloride Salt Formation:
 - Dissolve the purified free base in a minimal amount of methanol.
 - Introduce a solution of hydrochloric acid in an organic solvent (e.g., HCl in methanol or diethyl ether) dropwise with stirring.

- A precipitate will form. Continue stirring for 30-60 minutes to ensure complete precipitation.
- Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether to remove any residual impurities, and dry under vacuum.[2]

Green Chemistry Approaches

To align with modern synthetic standards, microwave-assisted synthesis has been successfully employed. This method can dramatically reduce reaction times for the coupling step from hours to minutes and often results in higher yields (e.g., 92% microwave vs. 78% conventional).[2][3]

Spectral Analysis and Structural Elucidation

Structural confirmation is paramount for any synthetic intermediate. While a public, fully assigned spectrum for this specific compound is not readily available, its spectral characteristics can be reliably predicted based on its constituent functional groups and data from closely related analogs.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the biphenyl and piperazine protons.

- Aromatic Protons (Biphenyl Moiety): A complex series of multiplets would appear in the downfield region, approximately δ 7.0–7.6 ppm, integrating to 9 protons. The ortho, meta, and para protons of the two phenyl rings will have slightly different chemical environments, leading to overlapping signals.
- Piperazine Protons: Two distinct sets of signals are expected for the piperazine ring protons.
 - The four protons adjacent to the biphenyl group (N-CH₂) are expected to be a multiplet around δ 3.0–3.3 ppm.
 - The four protons adjacent to the secondary amine (NH-CH₂) would likely appear as a multiplet slightly upfield, around δ 2.8–3.1 ppm. In the hydrochloride salt, protonation of the nitrogens will cause a general downfield shift of all piperazine protons.[5]

- Amine/Ammonium Protons (N-H): A broad, exchangeable singlet corresponding to the two N-H protons (one from the secondary amine and one from the protonated tertiary amine) would be visible, potentially far downfield (>10 ppm), depending on the solvent and concentration.

^{13}C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide a map of the carbon skeleton.

- Aromatic Carbons: At least six distinct signals for the aromatic carbons are expected in the δ 120–150 ppm range. The quaternary carbons (the C-N bond and the C-C bond of the biphenyl linkage) will appear as weak signals at the lower field end of this range.
- Piperazine Carbons: Two signals for the piperazine carbons are anticipated in the aliphatic region, typically between δ 40–55 ppm. The carbon atoms attached to the nitrogen linked to the biphenyl ring may be slightly downfield compared to the carbons adjacent to the secondary amine.[3]

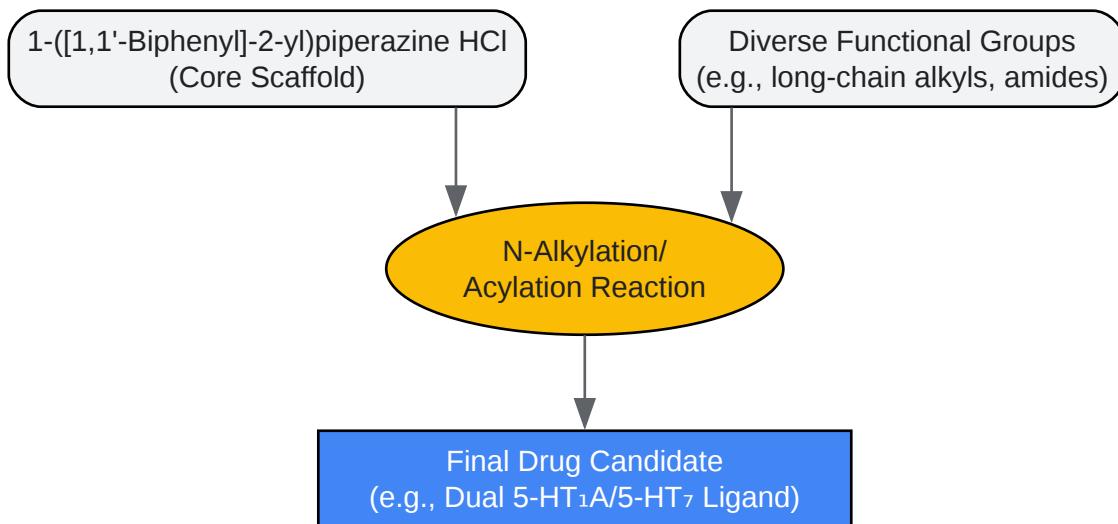
Fourier-Transform Infrared (FT-IR) Spectroscopy (Predicted)

The FT-IR spectrum is used to identify key functional groups.

- N-H Stretching: A very broad and strong absorption band is expected between 2500–3000 cm^{-1} . This is characteristic of the N^+-H stretch of an amine hydrochloride salt.
- C-H Stretching (Aromatic): Weak to medium bands will appear just above 3000 cm^{-1} (typically 3050–3150 cm^{-1}).
- C-H Stretching (Aliphatic): Medium to strong bands will appear just below 3000 cm^{-1} (typically 2850–2980 cm^{-1}), corresponding to the CH_2 groups of the piperazine ring.
- C=C Stretching (Aromatic): Several sharp, medium-intensity peaks are expected in the 1450–1600 cm^{-1} region.
- C-N Stretching: A medium-intensity band in the fingerprint region, around 1100–1250 cm^{-1} , is characteristic of the C-N bond.

Mass Spectrometry (Predicted)

Mass spectrometry would be performed on the free base.


- Molecular Ion Peak (M^+): The electron ionization (EI) mass spectrum should show a molecular ion peak corresponding to the free base ($C_{16}H_{18}N_2$) at $m/z = 238.33$.
- Key Fragmentation: The primary fragmentation pathway for arylpiperazines involves the cleavage of the piperazine ring. Expect to see significant fragment ions corresponding to the loss of ethyleneimine fragments or cleavage at the C-N bond connecting the piperazine and biphenyl moieties.^[6]

Chemical Reactivity and Stability

- Reactivity: The key reactive site is the secondary amine on the piperazine ring (N-4 position). This nitrogen is nucleophilic and can be readily alkylated, acylated, or used in other coupling reactions to build more complex molecules. This reactivity is the basis for its utility as a synthetic intermediate.
- Stability: The hydrochloride salt is stable under normal laboratory conditions. It should be stored in a cool, dry place, away from strong oxidizing agents and strong bases.^[2] The compound is not reported to be light-sensitive, but storage in a sealed, opaque container is good practice.

Applications in Drug Discovery

1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride serves as a critical building block for compounds targeting the central nervous system. Its primary documented application is as a key intermediate in the synthesis of dual-acting 5-HT_{1A} and 5-HT₇ receptor ligands.^{[2][3]} These receptors are implicated in the pathophysiology of depression, and dual-acting ligands are a promising strategy for developing novel antidepressants with potentially faster onset of action and improved efficacy.^[3]

[Click to download full resolution via product page](#)

Caption: Role as a versatile building block in medicinal chemistry.

Safety and Handling

As with all arylpiperazine derivatives, proper safety protocols must be followed. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from closely related piperazine hydrochlorides provide essential guidance.

- Hazard Identification: Assumed to be harmful if swallowed, inhaled, or in contact with skin. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[7][8]
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Use in a well-ventilated fume hood to avoid inhalation of dust.[9]
- Handling: Avoid generating dust. Use non-sparking tools. Take precautionary measures against static discharge. Wash hands thoroughly after handling.[9][10]
- First Aid:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
 - Skin: Remove contaminated clothing and wash skin with soap and plenty of water.

- Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.^[7]
- Storage: Store locked up in a tightly closed container in a dry, cool, and well-ventilated place.
^[7]
- Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

- Vulcanchem. **1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride.**
- Staroń, J., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1'-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. PMC - PubMed Central.
- Srinivasan, S., & Ramalingam, S. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics.
- J & W PharmLab, LLC. (n.d.). MATERIAL SAFETY DATA SHEET - 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dihydrochloride.
- Adamowicz, P., et al. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate.
- Wikipedia. 1-(2-Diphenyl)piperazine.
- Czopek, A., et al. (2021). Reagents and conditions for the preparation of 1-(2-biphenyl)piperazine derivatives. ResearchGate.
- Sharma, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry.
- Inshara, F., & Sadat, S. A. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. researchgate.net [researchgate.net]
- 5. 1-(2-Chlorophenyl)piperazine hydrochloride (55974-33-9) for sale [vulcanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-(2-FLUOROPHENYL)PIPERAZINE HYDROCHLORIDE(1011-16-1) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. 1-(2-Diphenyl)piperazine - Wikipedia [en.wikipedia.org]
- 10. 1-(2-FLUOROPHENYL)PIPERAZINE HYDROCHLORIDE(1011-16-1) 13C NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8089419#1-1-1-biphenyl-2-yl-piperazine-hydrochloride-chemical-properties\]](https://www.benchchem.com/product/b8089419#1-1-1-biphenyl-2-yl-piperazine-hydrochloride-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com